5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Green Chemistry Process Optimization Heterocyclic Synthesis

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-thiol class, characterized by a 2-chlorophenyl substituent at position 5 and a reactive thiol group at position 2. It exhibits thiol-thione tautomerism, which dictates its nucleophilic reactivity profile and enables S-alkylation, metal complexation, and the construction of more elaborate pharmacophores.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
CAS No. 23766-27-0
Cat. No. B182814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
CAS23766-27-0
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)O2)Cl
InChIInChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
InChIKeyAKCRXJLXQXIAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-27-0) Technical Profile and Selection Rationale


5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-thiol class, characterized by a 2-chlorophenyl substituent at position 5 and a reactive thiol group at position 2 [1]. It exhibits thiol-thione tautomerism, which dictates its nucleophilic reactivity profile and enables S-alkylation, metal complexation, and the construction of more elaborate pharmacophores [2]. The compound serves as a versatile intermediate for synthesizing antimicrobial, anticancer, and enzyme-inhibiting derivatives, with its ortho-chloro substitution conferring distinct steric and electronic properties relative to para- or unsubstituted analogs [1].

Why Direct Substitution of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol with Other 5-Aryl-1,3,4-oxadiazole-2-thiols Is Scientifically Invalid


The 2-chlorophenyl substituent in 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol imposes unique steric constraints and electronic effects that cannot be replicated by para-substituted or unsubstituted analogs . X-ray crystallographic studies on analogous compounds reveal that the ortho-chloro substituent induces bond angle distortions within the oxadiazole ring and alters the molecular planarity, which directly impacts binding conformations with biological targets and reactivity in nucleophilic substitutions . Furthermore, the electron-withdrawing nature of the chlorine atom increases electrophilicity at the oxadiazole ring, enhancing its utility in subsequent derivatization reactions compared to non-halogenated or differently substituted congeners [1]. Consequently, substituting this compound with a generic 5-phenyl or 5-(4-chlorophenyl) analog will yield non-equivalent intermediates, divergent biological profiles, and unreliable structure-activity relationships.

Quantitative Differentiation of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Head-to-Head Comparative Data


Superior Synthetic Yield in Catalyst-Free DMF-Mediated Cyclization

In a catalyst-free, solvent-assisted synthesis of 1,3,4-oxadiazole-2-thiols, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol was obtained in 98% isolated yield using DMF as the reaction medium, the highest yield reported in the series of 13 compounds tested [1]. This compares favorably to the unsubstituted 5-phenyl analog (96% yield) and the 5-(4-hydroxyphenyl) analog (70% yield) under identical reaction conditions [1].

Green Chemistry Process Optimization Heterocyclic Synthesis

Divergent Antimicrobial Selectivity Profile of S-Derivatives

S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (specifically S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate and O-isobutyl carbonothioate) exhibited selective antibacterial activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), whereas analogous compounds bearing two chlorine atoms in the aromatic ring (13-15) and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate derivatives (10-15) were completely inactive in the same assay [1]. The activity is described as weak but selective, highlighting that the specific 2-chlorophenyl scaffold, when appropriately functionalized, confers a unique antimicrobial spectrum absent in other closely related derivatives [1].

Antimicrobial Discovery Structure-Activity Relationship Medicinal Chemistry

Enhanced Antibacterial and Lipoxygenase Inhibitory Potential of Specific S-Acetamido Derivatives

A direct intra-study comparison of two series of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol revealed that the N-substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl) acetamide series (7a-f) exhibited superior antibacterial activity and lipoxygenase enzyme inhibition compared to the N'-substituted-2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2 ylthio)acetohydrazide series (11a-g) [1]. This demonstrates that the 2-chlorophenyl oxadiazole-2-thiol core can be derivatized into two structurally distinct chemotypes with divergent biological profiles, offering a strategic branching point for medicinal chemistry optimization.

Anti-inflammatory Research Enzyme Inhibition Medicinal Chemistry

Validated Thiol-Thione Tautomerism Enables Regioselective Derivatization

1,3,4-Oxadiazole-2-thiols, including 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, exist in a dynamic thiol-thione tautomeric equilibrium in solution, as confirmed by NMR spectroscopy and chemical reactivity studies [1]. This tautomerism is a class-level characteristic that distinguishes 1,3,4-oxadiazole-2-thiols from non-thiolated oxadiazole analogs (e.g., 2-amino-1,3,4-oxadiazoles or 2-alkyl-1,3,4-oxadiazoles), which lack the nucleophilic sulfur center [2]. The presence of the thiol group allows for chemoselective S-alkylation, acylation, and metal coordination reactions that are inaccessible to non-thiolated counterparts, making this compound a versatile and indispensable intermediate for constructing sulfur-containing heterocyclic libraries [1].

Synthetic Methodology Chemoselectivity Medicinal Chemistry

Procurement-Driven Application Scenarios for 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-27-0)


Scale-Up of Green Chemistry Processes for Oxadiazole Library Synthesis

When scaling the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol libraries using environmentally benign, catalyst-free conditions, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is the optimal choice due to its exceptional 98% isolated yield in DMF [1]. This high yield, validated against a panel of 13 diverse 5-aryl derivatives, translates to lower cost per gram of purified product and reduced waste generation, making it a preferred building block for process chemistry optimization and high-throughput screening library construction.

Hit-to-Lead Optimization for Gram-Positive Selective Antibacterial Agents

For medicinal chemistry programs targeting Gram-positive pathogens with a focus on scaffold selectivity, derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated a unique, albeit weak, selective antibacterial profile against Bacillus subtilis and Staphylococcus aureus that is absent in closely related di-chloro and alkyl acetate derivatives [2]. This validated SAR differentiation justifies the procurement of this specific CAS number for the synthesis and biological evaluation of focused S-alkyl carbonothioate libraries as potential leads for further optimization.

Development of Dual-Action Antibacterial and Anti-inflammatory Leads

In programs seeking novel agents with combined antibacterial and anti-inflammatory activity (e.g., for treating infected wounds or respiratory infections), the S-acetamido series (7a-f) derived from 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol has shown superior dual activity compared to the corresponding acetohydrazide series (11a-g) [3]. This established chemotype divergence from a single core scaffold provides a clear and data-driven rationale for sourcing this compound to explore structure-activity relationships in dual-action therapeutics.

Synthesis of Regioselectively Functionalized Heterocyclic Libraries via Thiol Chemistry

The validated thiol-thione tautomerism of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol enables chemoselective S-alkylation, acylation, and metal coordination reactions that are inaccessible to non-thiolated oxadiazoles [4]. This makes the compound an indispensable building block for constructing sulfur-containing heterocyclic libraries, particularly for projects requiring a nucleophilic sulfur handle for late-stage diversification or for the generation of metal-binding pharmacophores.

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